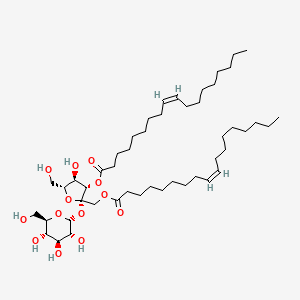

Sucrose dioleate

Description

Properties

CAS No. |

25637-85-8 |

|---|---|

Molecular Formula |

C48H86O13 |

Molecular Weight |

871.2 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(Z)-octadec-9-enoyl]oxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C48H86O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(51)57-37-48(61-47-45(56)44(55)42(53)38(35-49)58-47)46(43(54)39(36-50)60-48)59-41(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39,42-47,49-50,53-56H,3-16,21-37H2,1-2H3/b19-17-,20-18-/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1 |

InChI Key |

OCRUMFQGIMSFJR-FSAWCSQFSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Esterification of Sucrose Dioleate

Chemical Synthesis Pathways for Sucrose (B13894) Dioleate Production

The manufacturing of sucrose dioleate can be accomplished via several chemical synthesis routes, each presenting distinct benefits and obstacles. The main methods include transesterification, esterification mediated by acyl halides and anhydrides, and direct esterification. The selection of a particular pathway is often influenced by factors such as the desired yield, purity, and environmental impact.

Transesterification Processes: Optimization and Yield Considerations

Transesterification is a prevalent technique for synthesizing sucrose esters like this compound. This method involves reacting sucrose with an acyl donor, usually a fatty acid methyl ester such as methyl oleate (B1233923), in the presence of a catalyst. Optimizing this process is essential for maximizing the yield of the desired diester and controlling the degree of substitution. redalyc.org

The molar ratio of sucrose to the acyl donor is a crucial factor that dictates the composition of the final product. To promote the formation of this compound, the stoichiometry is adjusted to have a molar excess of the oleate source. Ratios of methyl oleate to sucrose can vary from 4:1 to 8:1 to enhance the likelihood of di-substitution.

The choice of acyl donor is also significant. Methyl oleate is frequently used due to its reactivity and the simple removal of the methanol (B129727) byproduct. researchgate.net However, other oleic acid esters like ethyl or vinyl oleate are also viable. Vinyl esters are particularly useful because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which helps drive the reaction forward. dss.go.th

Basic catalysts are typically used for the transesterification of sucrose. Common catalysts include potassium carbonate (K2CO3), sodium methoxide (B1231860) (NaOCH3), and potassium stearate (B1226849). researchgate.netassemblingsugars.fr The type of catalyst affects not only the reaction speed but also the regioselectivity of the esterification. For example, potassium carbonate is a mild and effective catalyst for achieving high yields of sucrose esters. assemblingsugars.frgoogle.com

Reaction kinetics are influenced by temperature, catalyst concentration, and the physical state of the reactants. The reaction is often conducted at high temperatures (120-180 °C) under a vacuum to help remove the alcohol byproduct, shifting the equilibrium toward the products. The reaction's progress can be tracked using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). redalyc.org

Traditionally, solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) have been used to dissolve both sucrose and the fatty acid ester. redalyc.org However, the toxicity and difficulty in removing these solvents from the final product have spurred interest in solvent-free or "green" solvent systems. acs.org

In solvent-free systems, the reaction occurs in a molten mixture of the reactants. wikipedia.org This method reduces environmental impact and simplifies product purification. acs.org One common solvent-free approach is to melt sucrose with the fatty acid methyl ester and a catalyst. researchgate.netassemblingsugars.fr Another strategy involves using ionic liquids or deep eutectic solvents as environmentally friendly media that can effectively dissolve sucrose.

| Solvent System | Typical Reaction Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | 90-120 | High solubility of sucrose | Toxic, high boiling point, difficult to remove |

| Dimethylformamide (DMF) | 90-120 | Good solvent for both reactants | Toxic, high boiling point |

| Solvent-Free (Melt) | 130-180 | No solvent removal needed, environmentally friendly | High temperatures can lead to sucrose degradation |

| Ionic Liquids | 80-120 | "Green" solvent, good solubility | High cost, potential for product contamination |

Acyl Halide and Anhydride-Mediated Esterification

The esterification of sucrose using acyl halides (e.g., oleoyl (B10858665) chloride) or anhydrides (e.g., oleic anhydride) provides a more reactive path to this compound. libretexts.orglibretexts.org These reactions are usually performed with a base like pyridine (B92270) or triethylamine, which acts as both a catalyst and a scavenger for the hydrochloric acid or carboxylic acid byproduct. google.comlibretexts.org

This method can be carried out at lower temperatures than transesterification. However, the high reactivity of acyl halides and anhydrides makes it difficult to control the degree of substitution, often resulting in a mixture of esters with varying levels of substitution. researchgate.net Additionally, the use of these reagents and the creation of corrosive byproducts pose safety and environmental risks. google.com

Direct Esterification Approaches: Conditions and Limitations

Direct esterification involves the reaction of sucrose directly with oleic acid. This method is appealing due to its atom economy, with water being the only byproduct. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and requires high temperatures (150–170℃) and a vacuum to remove the water and drive the reaction to completion.

A major drawback of direct esterification is the risk of sucrose degradation (caramelization) at the high temperatures needed for the reaction. This can cause the product to discolor and lead to the formation of undesirable byproducts. Achieving high yields of the desired diester can also be challenging due to the competing formation of monoesters and higher esters. Research is ongoing to find milder catalysts and alternative reaction media to address these issues.

| Synthesis Pathway | Acylating Agent | Catalyst | Typical Conditions | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Transesterification | Methyl oleate | K2CO3, NaOCH3 | 120-180 °C, vacuum | Good yields, controllable substitution | Requires byproduct removal, potential for high temperatures |

| Acyl Halide-Mediated | Oleoyl chloride | Pyridine, Triethylamine | Room temp. to 80 °C | High reactivity, lower temperatures | Difficult to control substitution, corrosive byproducts |

| Anhydride-Mediated | Oleic anhydride | Pyridine, Triethylamine | Room temp. to 80 °C | High reactivity | Difficult to control substitution, byproduct removal |

| Direct Esterification | Oleic acid | H2SO4, p-TsOH | 140-200 °C, vacuum | Atom economical, no toxic byproducts | Sucrose degradation, discoloration, difficult to control |

Biocatalytic Synthesis of this compound via Enzymatic Esterification

Biocatalytic synthesis, employing enzymes like lipases, offers a green and highly selective alternative to traditional chemical methods for producing sucrose esters. researchgate.netmdpi.com This approach operates under mild reaction conditions, which reduces energy consumption and the formation of undesirable byproducts that can occur at the high temperatures often used in chemical synthesis. mdpi.come3s-conferences.org Enzymatic processes are noted for their high selectivity, which allows for the production of purer products and can simplify downstream purification processes. mdpi.come3s-conferences.org The synthesis is typically performed via esterification (using a fatty acid) or transesterification (using a fatty acid ester) in systems with low water content to shift the enzyme's equilibrium from hydrolysis to synthesis. nih.govacs.org

Lipases are the most common biocatalysts used for the synthesis of sucrose esters due to their natural function of catalyzing reactions with long-chain fatty acids. researchgate.netresearchgate.net The choice of enzyme is critical as it dictates which hydroxyl groups on the sucrose molecule will be esterified.

Several lipases have demonstrated high activity and selectivity in sucrose ester synthesis:

Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is highly effective. It generally shows a preference for acylating the primary hydroxyl groups of sucrose. mdpi.comresearchgate.net

Thermomyces lanuginosus (formerly Humicola lanuginosa) Lipase: This lipase, also commonly immobilized, is reported to primarily acylate the 6-OH position of sucrose, with diacylation products being mainly 6,1'- and 6,6'-diacyl sucrose. researchgate.netkoreascience.kr

Rhizomucor miehei Lipase: This lipase has also been used in the solvent-free synthesis of sucrose oleate, although studies have shown that switching to CALB can increase the final ester content. mdpi.com

In contrast to lipases, other enzymes like proteases can exhibit different regioselectivity. For instance, Subtilisin Carlsberg shows a strong preference for acylating the 1'-hydroxyl group of sucrose. nih.gov This differential selectivity among enzymes provides a pathway to synthesize different isomers of this compound.

Table 1: Regioselectivity of Various Enzymes in Sucrose Acylation

| Enzyme | Source | Primary Acylation Site(s) on Sucrose |

|---|---|---|

| Lipase | Candida antarctica B (CALB) | 6-OH, 6'-OH |

| Lipase | Thermomyces lanuginosus | 6-OH, 6'-OH, 1'-OH |

| Lipase | Candida rugosa | 6-OH, 6'-OH |

| Protease | Subtilisin Carlsberg | 1'-OH |

| Protease | Alkaline Protease (AL-89) | 2-OH |

Optimizing process parameters is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, substrate molar ratio, and the reaction medium. For the synthesis of sucrose oleate, reactions have been successfully carried out at 65°C in solvent-free systems. mdpi.com In other studies, optimal conditions for sucrose ester synthesis were achieved at a reaction time of 10 hours with a lipase concentration of 0.4% (w/w), resulting in a yield of 90.45%. e3s-conferences.orge3s-conferences.orgresearchgate.net

Enzyme immobilization is a key strategy to enhance the stability and reusability of biocatalysts, making the process more economically viable. ijoer.com Immobilization prevents enzyme aggregation and allows for easy separation of the catalyst from the reaction product. nih.gov Common techniques include:

Physical Adsorption: This method involves the adhesion of enzyme molecules to the surface of a support material, such as silica (B1680970), celite, or polypropylene (B1209903) beads, through hydrophobic interactions. ijoer.comresearchgate.net

Entrapment: Enzymes can be encapsulated within a porous polymeric matrix, like calcium alginate beads. ijoer.com This creates a protective microenvironment for the enzyme while allowing substrate and product molecules to diffuse through the pores. ijoer.com

Covalent Binding: This involves the formation of covalent bonds between the enzyme and a support material, providing a very stable attachment. ijoer.com

For example, lipase from Thermomyces lanuginosus has been effectively immobilized on silica for the acylation of sucrose. researchgate.net

Table 2: Effect of Process Parameters on Sucrose Ester Synthesis

| Parameter | Typical Range/Condition | Impact on Reaction | Reference |

|---|---|---|---|

| Temperature | 30°C - 70°C | Affects reaction rate, enzyme stability, and substrate solubility. | e3s-conferences.orgui.ac.id |

| Reaction Time | 6 - 36 hours | Longer times can increase conversion but may also lead to byproduct formation or acyl migration. | e3s-conferences.orgui.ac.id |

| Substrate Molar Ratio (Fatty Acid:Sucrose) | 1:1 to 80:1 | Higher ratios of fatty acid favor higher degrees of substitution (di- and poly-esters). | ui.ac.idredalyc.org |

| Enzyme Concentration | 20 - 100 mg/mL | Higher concentrations can increase reaction rate up to a certain point. | nih.govacs.org |

| Solvent | n-hexane, 2-methyl-2-butanol (B152257) (2M2B), DMSO, Ionic Liquids, Solvent-Free | Affects substrate solubility and enzyme activity/selectivity. | nih.govresearchgate.netui.ac.id |

Control of Degree of Substitution and Isomeric Distribution in this compound Synthesis

A significant challenge in synthesizing this compound is controlling the degree of substitution (DS) to favor the formation of diesters over monoesters and higher esters. redalyc.org The DS is heavily influenced by process conditions, particularly the molar ratio of the reactants. redalyc.org Increasing the molar ratio of the oleoyl donor (oleic acid or its ester) to sucrose generally pushes the reaction toward the formation of more highly substituted products, including dioleates and polyesters. ui.ac.id

The sucrose molecule contains three primary hydroxyl groups (at positions 6, 1', and 6') and five secondary ones. The primary hydroxyls are generally more sterically accessible and therefore more reactive, especially in enzyme-catalyzed reactions. koreascience.kr

Lipases, such as those from Candida antarctica and Thermomyces lanuginosus, exhibit strong regioselectivity for the primary hydroxyl groups, predominantly at the 6- and 6'-positions. researchgate.netresearchgate.net This selectivity makes these enzymes particularly suitable for synthesizing sucrose 6,6'-dioleate. The acylation of the 1'-OH group is also observed, but often to a lesser extent with these lipases. researchgate.net In contrast, certain proteases can direct acylation to other positions, such as the 1'-OH (Subtilisin) or even the secondary 2-OH position (Alkaline protease AL-89), offering pathways to different dioleate isomers. researchgate.netnih.gov

Acyl migration is an intramolecular process where an acyl group spontaneously moves from one hydroxyl group to another on the sucrose backbone. researchgate.net This phenomenon can occur during the reaction or subsequent purification steps, leading to a complex mixture of regioisomers and diminishing the selectivity of the synthesis. researchgate.netresearchgate.net For example, an initially formed 6-O-oleoyl sucrose could isomerize to a 4-O-oleoyl sucrose.

Mitigating acyl migration is essential for producing a specific this compound isomer. Strategies to minimize this include:

Utilizing Mild Reaction Conditions: Enzymatic catalysis inherently uses milder temperature and pH conditions compared to chemical methods, which helps to reduce the rate of acyl migration. mdpi.com

Controlling Reaction Time: Limiting the reaction time to what is necessary for optimal conversion can prevent prolonged exposure to conditions that favor migration. researchgate.net

Careful Selection of Solvents: The choice of solvent can influence the stability of the ester linkages.

Purification and Isolation Strategies for Specific this compound Isomers

The crude product from the synthesis of this compound is a heterogeneous mixture containing unreacted sucrose, the oleoyl donor, monooleates, various dioleate isomers, and potentially higher esters. epo.org A multi-step purification strategy is required to isolate the desired dioleate fraction and separate specific isomers.

A common first step is solvent extraction . The crude mixture can be treated with a solvent system to separate the more lipophilic sucrose esters from the highly hydrophilic unreacted sucrose. For instance, the product mixture can be dissolved and then extracted with systems like cyclohexane/1-butanol or washed with n-hexane to remove unreacted fatty acids. dss.go.th Precipitation with a solvent like ethyl acetate (B1210297) can also be used to purify the monoester or diester fraction. dss.go.th

To isolate specific dioleate isomers from the purified diester fraction, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC), particularly in its preparative (prep-HPLC) and semi-preparative modes, is the most effective method. researchgate.netnih.gov Using detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (MS), different isomers can be separated and collected based on their distinct retention times. researchgate.net The final structures of the isolated isomers are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.netnih.gov

Advanced Analytical and Structural Characterization of Sucrose Dioleate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to separating sucrose (B13894) dioleate from other sucrose esters (mono-, tri-, and poly-esters) and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sucrose esters. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach for separating these compounds. nih.gov

Method development often involves a reversed-phase column, such as a Hypersil C8, with a gradient mobile phase. researchgate.net A typical mobile phase might consist of a mixture of methanol-tetrahydrofuran and water. researchgate.net The gradient elution, where the solvent composition is changed over the course of the analysis, allows for the separation of a wide range of sucrose esters, from monoesters to higher esters, in a single run. researchgate.net

For detection, an Evaporative Light Scattering Detector (ELSD) is frequently employed. researchgate.net This detector is well-suited for non-volatile analytes like sucrose esters that lack a strong UV chromophore. The combination of RP-HPLC with ELSD provides a robust method for both qualitative and quantitative analysis of sucrose dioleate and its related compounds. researchgate.net Validation of the HPLC method would involve assessing parameters such as linearity, accuracy, precision, and specificity to ensure reliable and reproducible results.

Table 1: Example HPLC Method Parameters for Sucrose Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Hypersil C8 (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A: Water B: Methanol-Tetrahydrofuran (90:10 v/v) researchgate.net | | Gradient | Gradient elution program researchgate.net | | Flow Rate | 1.0 mL/min researchgate.net | | Column Temperature | 40°C researchgate.net | | Detector | Evaporative Light Scattering Detector (ELSD) researchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the high-throughput analysis of sucrose fatty acid esters. nih.govnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov This fluid possesses advantageous properties like low viscosity and high diffusivity, enabling faster and more efficient separations compared to traditional HPLC. nih.gov

In the analysis of sucrose esters, SFC is often coupled with tandem mass spectrometry (SFC/MS/MS). nih.govnih.gov This combination allows for both the separation of different ester groups (mono-, di-, tri-, and tetra-esters) and their confident identification based on their mass-to-charge ratios. nih.gov A silica (B1680970) gel reversed-phase column is a suitable choice for separating these complex mixtures. nih.govsemanticscholar.org The use of a modifier, such as methanol (B129727) with an additive like ammonium (B1175870) formate, is crucial for optimizing the separation. nih.gov A gradient of increasing modifier concentration can achieve high-resolution separation of a wide range of sucrose esters in a significantly shorter time (e.g., 15 minutes) than conventional HPLC methods. nih.govnih.gov

Gas Chromatography (GC) is a primary method for determining the fatty acid composition of this compound after hydrolysis. csic.es Due to the low volatility of fatty acids, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. jppres.com A common derivatization technique is the formation of fatty acid methyl esters (FAMEs). csic.es

The analysis is typically performed on a GC system equipped with a Flame Ionization Detector (FID). csic.esjppres.com The FAMEs are separated on a capillary column, often with a polyethylene (B3416737) glycol or fused silica stationary phase. jppres.comfao.org By comparing the retention times of the peaks in the sample to those of known FAME standards, the specific fatty acids present, such as oleic acid, can be identified. jppres.com The peak areas can then be used for quantitative analysis to determine the relative percentage of each fatty acid. For more complex samples, GC can be coupled with mass spectrometry (GC/MS) for definitive identification of the fatty acid components, often after derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netcabidigitallibrary.orgnih.gov

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for quantitative measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of sucrose esters. Both ¹H NMR and ¹³C NMR are utilized for this purpose. ekb.egcerealsgrains.org

In the ¹H NMR spectrum of a sucrose ester, protons from the fatty acid acyl chain typically appear in the upfield region (around 0-3.0 ppm), while the protons of the sucrose moiety are found in the downfield region (around 3.0-6.0 ppm). ekb.eg Specific chemical shifts can help to identify the location of the ester linkages on the sucrose backbone.

¹³C NMR spectroscopy is particularly useful for identifying the positions of esterification. cerealsgrains.org The chemical shifts of the carbon atoms in the sucrose molecule are sensitive to their local chemical environment. Esterification causes a downfield shift of the carbon atom bearing the ester group. By comparing the ¹³C NMR spectrum of this compound to that of unsubstituted sucrose, the specific hydroxyl groups that have been esterified can be determined. For instance, the anomeric carbon of the fructose (B13574) moiety (C2') in sucrose has a characteristic chemical shift that can be monitored for changes upon acylation. cerealsgrains.org

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and to identify this compound. mdpi.com When coupled with a chromatographic separation method like HPLC or SFC, it becomes a powerful tool for analyzing complex mixtures. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for sucrose esters, which are often detected as sodium adducts ([M+Na]⁺). nih.govmdpi.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is crucial for confirming its elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound, which aids in its structural confirmation. nih.gov In a typical MS/MS experiment, the precursor ion (e.g., the sodium adduct of this compound) is selected and then fragmented by collision-induced dissociation (CID). nih.gov A common fragmentation pattern for sucrose esters is the loss of the hexose (B10828440) unit. nih.gov By analyzing the resulting fragment ions, detailed structural information, including the nature of the fatty acid chains, can be obtained. For example, in the analysis of a mixture, specific multiple reaction monitoring (MRM) transitions can be used to selectively detect and quantify this compound even in the presence of other related compounds. nih.gov

Table 2: Key Mass Spectrometry Data for Sucrose Ester Analysis

| Analytical Technique | Information Provided | Example Application |

|---|---|---|

| ESI-MS | Molecular weight determination, often as sodium adducts ([M+Na]⁺). nih.govmdpi.com | Identification of this compound in a purified sample. |

| HRMS | Exact mass determination for elemental composition confirmation. mdpi.com | Precise molecular formula determination of a novel sucrose ester. |

| SFC/MS/MS | Separation and identification of esters in complex mixtures. nih.gov | Profiling of mono-, di-, and triesters in a commercial product. nih.gov |

| MS/MS (CID) | Structural elucidation through fragmentation patterns (e.g., loss of hexose). nih.gov | Confirming the presence of an oleate (B1233923) chain in this compound. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in this compound, confirming its molecular structure. The FTIR spectrum of a sucrose ester is characterized by several key absorption bands that signify the successful esterification of sucrose with oleic acid.

A prominent and definitive peak is observed in the region of 1735–1743 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester bond formed between the sucrose molecule and the oleic acid chains. rahn-group.comucanr.edu The presence of this strong absorption band confirms the formation of the ester linkage. Concurrently, the spectrum displays a broad absorption band centered around 3325–3350 cm⁻¹, corresponding to the O-H stretching vibrations of the remaining unesterified hydroxyl groups on the sucrose backbone. rahn-group.comucanr.edu The intensity of this peak can provide qualitative insight into the degree of esterification.

Additional significant peaks include strong C-H stretching vibrations from the alkane chains of the oleic acid moieties, which typically appear in the 2850–2920 cm⁻¹ range. mdpi.com The region between 1050 cm⁻¹ and 1160 cm⁻¹ shows C-O stretching vibrations, characteristic of the polyol structure of sucrose. mdpi.comresearchgate.net Furthermore, a peak around 720 cm⁻¹ can be attributed to the bending vibration of a sequence of methylene (B1212753) groups ((CH₂)n) in the fatty acid chain. mdpi.comresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for Sucrose Esters

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

|---|---|---|---|

| ~3350 | Hydroxyl (-OH) | Stretching | rahn-group.com, ucanr.edu |

| 2850–2920 | Alkane (C-H) | Stretching | mdpi.com |

| 1735–1743 | Ester (C=O) | Stretching | rahn-group.com, ucanr.edu |

| ~1466 | Methylene (-CH₂) | Bending | researchgate.net |

| 1050–1160 | Carbon-Oxygen (C-O) | Stretching | mdpi.com, researchgate.net |

Techniques for Assessing Interfacial and Surface Active Properties

As an amphiphilic molecule, this compound exhibits significant surface activity, enabling it to function as an emulsifier. Its effectiveness is quantified by measuring its ability to reduce surface and interfacial tension and to self-assemble in solution. The following sections detail the methodologies used to assess these critical properties.

Surface Tension Measurement Methodologies

The measurement of surface tension is fundamental to characterizing the efficiency of a surfactant like this compound. Several established tensiometric methods are employed for this purpose. Common techniques include the Du Noüy ring method and the Wilhelmy plate method. ucanr.educsic.es The Du Noüy method involves measuring the force required to detach a platinum-iridium ring from the surface of the liquid. csic.esscribd.com The Wilhelmy plate technique measures the force exerted on a vertically suspended plate, often made of platinum, that is partially immersed in the solution. ucanr.edu

Other advanced techniques include the use of dynamic contact angle analyzers and drop volume tensiometers, which can measure equilibrium surface tension by fitting the shape of a pendant drop to the Young-Laplace equation. mdpi.comnih.gov Research has shown that sucrose oleate significantly lowers the surface tension of water. One study reported a surface tension of 40.2 dynes/cm² for sucrose oleate. csic.es Another investigation using a dynamic contact angle analyzer determined the surface tension of an enzymatically synthesized technical-grade sucrose oleate to be 29.6 mN/m. mdpi.com A mixture of sucrose stearate-oleate was found to have a surface tension of 56.1 dynes/cm. csic.es

Table 2: Reported Surface Tension Values for Sucrose Oleate and Related Esters

| Compound | Surface Tension | Method/Reference |

|---|---|---|

| Sucrose Oleate | 40.2 dynes/cm² | Du Noüy Tensiometer csic.es |

| Technical-Grade Sucrose Oleate | 29.6 mN/m | Dynamic Contact Angle Analyzer mdpi.com |

| Sucrose Stearate-Oleate Mixture | 56.1 dynes/cm | csic.es |

Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules begin to spontaneously aggregate to form micelles in a solution. It represents the point of maximum surface tension reduction and is a key indicator of a surfactant's efficiency. The CMC is typically determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. mdpi.com When surface tension is plotted against the logarithm of the concentration, the curve shows a sharp inflection point. The concentration at this inflection, where the surface tension plateaus, is the CMC. mdpi.comscribd.com

The CMC of sucrose esters is influenced by the length of the fatty acid chain; longer chains generally lead to lower CMC values. arxiv.org For sucrose oleate, which contains a C18 unsaturated chain, a very low CMC is expected. One study reported that the CMC for sucrose oleate was too low to permit accurate surface tension measurement in the pre-micelle region with their equipment. ucanr.edu However, another study determined a CMC value of 0.0345 mmol/L for sucrose oleate. ikifp.edu.pl For comparison, a technical-grade sucrose oleate was found to have a CMC of 0.98 g/L, which was higher than that of sucrose laurate (0.63 g/L), a difference attributed to lower purity and polarity. mdpi.com

Critical Aggregation Concentration (CAC) Analysis

For surfactant mixtures or compounds with low water solubility, such as commercial-grade this compound, the term Critical Aggregation Concentration (CAC) is often used instead of CMC. researchgate.net The CAC represents the concentration at which surfactant molecules begin to form aggregates, which may not be as well-defined as classical spherical micelles. The determination method for CAC is analogous to that for CMC: it is identified as the concentration where the surface tension of the solution ceases to decrease significantly with the addition of more surfactant. nih.govikifp.edu.pl

Research on novel sugar esters has used sucrose oleate as a benchmark compound for comparing CAC values. nih.govfrontiersin.org Studies on various sucrose esters show that the CAC is dependent on the composition of the mixture, particularly the ratio of monoesters to di- and polyesters. researchgate.net For sucrose esters with the same fatty acid chain length, a higher proportion of di- and triesters generally leads to a lower CAC. This is because the increased hydrophobicity of the di- and triesters promotes aggregation at lower concentrations. researchgate.net The analysis of CAC is therefore crucial for understanding the behavior of technical-grade this compound, which typically consists of a mixture of mono- and diesters.

Interfacial and Colloidal Science of Sucrose Dioleate Systems

Mechanisms of Surface Tension Reduction by Sucrose (B13894) Dioleate

Sucrose dioleate effectively lowers the surface tension of liquids, a key characteristic of surfactants. cosmileeurope.eu This ability is rooted in the amphipathic nature of the molecule, which preferentially adsorbs at interfaces, such as the air-water or oil-water interface, disrupting the cohesive energy between bulk liquid molecules.

Influence of Esterification Degree and Oleic Acid Chain Characteristics

The degree of esterification is a critical determinant of the surface-active properties of sucrose esters. arxiv.orgrahn-group.com Generally, a higher degree of esterification, as in this compound compared to sucrose monooleate, leads to increased hydrophobicity. arxiv.orgufpb.br This increased lipophilicity can influence its solubility in different phases and its packing at interfaces. While monoesters are often more effective at reducing surface tension due to their higher water solubility and favorable molecular geometry for packing at the air-water interface, diesters like this compound play a crucial role in more complex systems and at oil-water interfaces. rahn-group.complos.orggoogle.com The presence of the double bond in the oleic acid chains introduces a kink in the hydrophobic tail, affecting the molecule's conformation and packing density at the interface. This can lead to a less ordered interfacial film compared to surfactants with saturated fatty acid chains. arxiv.org

The hydrophilic-lipophilic balance (HLB) is a key parameter that is influenced by the degree of esterification and the nature of the fatty acid. Sucrose esters with a higher number of fatty acid chains have lower HLB values and are more lipophilic. mdpi.comresearchgate.net

A study on sucrose polyesters from poultry fat, which contains a mix of fatty acids including oleic acid, showed that the interfacial tension was higher compared to a sucrose stearate-oleate mixture. csic.es This was attributed to the presence of different unsaturated fatty acid moieties. csic.es The surface tension of aqueous solutions of polyoxyethylene derivatives of sucrose diesters has been shown to be comparable to that of Tween 80, a common non-ionic surfactant. google.com

Adsorption Kinetics and Dynamics at Interfaces

The process of surface tension reduction is not instantaneous but is governed by the adsorption kinetics of the surfactant molecules to the interface. This process involves the diffusion of this compound molecules from the bulk phase to the sub-layer of the interface, followed by their adsorption and arrangement at the interface. The rate of adsorption is influenced by factors such as the surfactant concentration, temperature, and the nature of the interface. acs.orgnih.gov

Initially, at low concentrations, the adsorption is diffusion-controlled. As the concentration increases, the rate becomes limited by the energy barrier to adsorption. acs.org Studies on similar systems, such as sucrose esters with sodium caseinate, have shown that sucrose esters can competitively adsorb at the oil-water interface, displacing other surface-active species like proteins. researchgate.net This competitive adsorption can alter the properties of the interfacial film. researchgate.net

The dynamics of adsorption can be studied using techniques like drop profile tensiometry, which monitors the change in interfacial tension over time. acs.org The final equilibrium surface tension is reached when the interface is saturated with surfactant molecules. For non-ionic surfactants like sucrose esters, the adsorption process can be influenced by the formation of a thin liquid-like film of overlapping alkyl chains at the air/water interface once a certain adsorbed amount is exceeded. nih.gov

Self-Assembly and Supramolecular Structures of this compound

In solution, when the concentration of this compound surpasses a certain threshold known as the critical micelle concentration (CMC) or critical aggregation concentration (CAC), the molecules spontaneously self-assemble into organized supramolecular structures. arxiv.org This process is driven by the hydrophobic effect, where the hydrophobic oleic acid chains minimize their contact with water by aggregating together, while the hydrophilic sucrose heads remain exposed to the aqueous environment.

Micellar Formation, Morphology, and Size Characterization

Sucrose esters, including diesters, are known to form micelles in aqueous solutions. arxiv.orgnih.gov The CMC is a key parameter that depends on the molecular structure of the surfactant. For nonionic surfactants, the CMC generally decreases with an increase in the length of the hydrophobic tail. arxiv.org The presence of two oleic acid chains in this compound would be expected to result in a lower CMC compared to its monoester counterpart.

The morphology of the micelles can vary from spherical to more complex structures like wormlike micelles, depending on factors such as concentration, temperature, and the presence of other components. arxiv.org In non-polar organic solvents, the addition of this compound to solutions of sucrose trioleate has been shown to induce the formation of reverse wormlike micelles. magtech.com.cnscilit.com The size of these aggregates can be characterized by techniques such as fluorescence correlation spectroscopy and dynamic light scattering. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Various Sucrose Esters

| Sucrose Ester | Fatty Acid Chain | CMC (mM) | Reference |

|---|---|---|---|

| Sucrose Laurate | C12 | ~0.3 | researchgate.net |

| Sucrose Myristate | C14 | ~0.02 | researchgate.net |

| Sucrose Oleate (B1233923) (Technical Grade) | C18:1 | Higher than Sucrose Laurate | mdpi.com |

Formation of Vesicles and Lamellar Phases in Solution

Under certain conditions, sucrose esters can form more complex self-assembled structures beyond simple micelles. These include vesicles, which are spherical bilayers enclosing an aqueous core, and lamellar phases, which consist of stacked bilayers. arxiv.orgresearchgate.net The formation of these structures is influenced by the molecular geometry of the surfactant, which can be described by the packing parameter. The presence of two fatty acid chains in this compound can favor the formation of bilayer structures.

Studies on commercial sucrose stearate (B1226849) blends, which often contain a fraction of diesters, have demonstrated the formation of a lamellar lyotropic mesophase. researchgate.net Shear-induced transitions from a lamellar phase to an "onion phase" consisting of multilamellar vesicles have also been observed. researchgate.net The presence of the distearate was noted as being key to vesicle formation at low concentrations. researchgate.net Similarly, aqueous dispersions of a hydrophilic sucrose stearate have been shown to form vesicles at concentrations above the CAC. researchgate.net In non-polar solvents like silicon oil, sucrose esters can form reverse multilamellar vesicles. magtech.com.cn

Thermodynamics of Aggregation Phenomena

The self-assembly of this compound into micelles and other supramolecular structures is a thermodynamically driven process. The primary driving force is the increase in entropy of the system due to the release of ordered water molecules from around the hydrophobic chains (the hydrophobic effect). researchgate.net

Hydrophilic-Lipophilic Balance (HLB) Characteristics and its Impact on Interfacial Behavior

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter that characterizes the relative affinity of a surfactant for aqueous and oil phases. For sucrose esters, this value is determined by the degree of esterification and the nature of the fatty acid chains attached to the sucrose molecule. wikipedia.org A higher degree of esterification, meaning more fatty acid chains are attached, results in a more lipophilic character and consequently a lower HLB value. researchgate.net

This compound, having two oleic acid chains, is inherently more lipophilic than its monoester counterpart. The HLB values for sucrose esters can span a wide range, typically from 1 to 16, allowing for their use in various emulsion types. wikipedia.orgrahn-group.com Low HLB sucrose esters (around 3.5-6.0) are effective as water-in-oil (W/O) emulsifiers, while high HLB esters (8-18) function as oil-in-water (O/W) emulsifiers. wikipedia.org

Research has identified specific HLB values for various sucrose esters. For instance, sucrose esters with diester content generally exhibit HLB values in the range of 3 to 10. foodadditives.net One study reported a specific HLB value for sucrose oleate to be 3.6. researchgate.net This low HLB value firmly places this compound in the category of lipophilic, oil-soluble surfactants, making it particularly suitable for stabilizing water-in-oil emulsions. researchgate.net The HLB value is also influenced by the fatty acid chain length; however, the degree of esterification is the primary determinant. researchgate.net

The HLB value of this compound directly governs its behavior at interfaces. Its strong lipophilic nature means it will preferentially orient itself at the oil-water or air-oil interface, with the oleic acid tails anchored in the oil phase and the sucrose head group in the minimal water phase or oriented away from the air phase. This orientation reduces the interfacial tension between the two phases, a fundamental requirement for emulsion formation and stability. For example, studies on sucrose esters in medium-chain triglyceride (MCT) oil have shown that those with low HLB values are effective at reducing surface tension at the oil-air interface. mdpi.comresearchgate.net The reduction in interfacial tension facilitates the creation of smaller droplets during emulsification, which can lead to more stable systems.

It is important to note that the calculated HLB values for sucrose esters are often considered an index for comparing properties within the sucrose ester family rather than an absolute predictor of emulsifying properties when compared to other types of surfactants. wikipedia.org

Table 1: HLB Characteristics of Sucrose Esters

| Sucrose Ester Type | Typical HLB Range | Primary Emulsion Type | Reference |

| Monoesters | 10 - 16 | Oil-in-Water (O/W) | foodadditives.net |

| Diesters | 3 - 10 | Water-in-Oil (W/O) | foodadditives.net |

| Sucrose Oleate | 3.6 | Water-in-Oil (W/O) | researchgate.net |

| Triesters | 3 - 7 | Water-in-Oil (W/O) | foodadditives.net |

Interfacial Rheology of this compound Films at Liquid-Liquid and Liquid-Air Interfaces

The stability and texture of emulsions and foams are not solely dependent on the reduction of interfacial tension but are also significantly influenced by the mechanical properties of the interfacial film formed by the surfactant. Interfacial rheology characterizes these properties, specifically the viscoelasticity of the film, which is described by the storage (elastic) modulus (G') and the loss (viscous) modulus (G''). researchgate.net

For sucrose esters, the structure of the adsorbed layer at an interface dictates its rheological response. This compound, with its two fatty acid chains, is expected to form a more complex and potentially more rigid interfacial film compared to its monoester counterpart. These films play a crucial role in resisting deformations and preventing the coalescence of droplets or the rupture of bubbles.

At Liquid-Liquid (Oil-Water) Interfaces:

At the oil-water interface, this compound molecules adsorb and arrange themselves to minimize the system's free energy. The resulting film exhibits viscoelastic properties that are crucial for emulsion stability. Studies on similar low-HLB sucrose esters in oil-water systems indicate that they form films that can stabilize emulsions. rahn-group.com The rheological properties of these films are dependent on factors such as concentration, temperature, and the pH of the aqueous phase. researchgate.net While specific data for this compound is limited, research on mixed sucrose stearate systems has shown that the interfacial layer's properties influence lipid digestion in oil-in-water emulsions by affecting the interaction with lipases. rsc.org The presence of diesters can influence the packing and interactions at the interface, potentially leading to a more elastic film that provides a better barrier against coalescence.

At Liquid-Air Interfaces:

In systems involving a liquid-air interface, such as foams or aerated products, this compound also forms a stabilizing film. Research on various sucrose esters at the air-water interface has shown that their rheological behavior can differ significantly based on their molecular structure. For example, some sucrose esters behave as typical low molecular weight surfactants, forming films with relatively low viscoelastic moduli. However, the specific structure of this compound, with its two unsaturated oleic acid chains, may lead to different packing and film properties.

A study investigating sucrose esters with varying HLB values in a non-aqueous system (MCT oil) highlighted the importance of the surfactant's behavior at the oil-air interface for foam stability. mdpi.comresearchgate.net While the study did not delve deeply into interfacial rheology, it noted that the formation of a stable foam was dependent on the sucrose ester crystallizing at the interface upon cooling. mdpi.comresearchgate.net Rheological measurements of the bulk mixtures showed low values for both storage and loss moduli at elevated temperatures, indicating a liquid-like state before the structuring at the interface occurred. mdpi.com The viscoelastic properties of the interfacial film are key to preventing drainage and disproportionation in such systems.

Table 2: General Interfacial Rheological Properties of Sucrose Ester Films

| Interface Type | Key Findings from Sucrose Ester Research | Expected Implication for this compound | References |

| Liquid-Liquid (Oil-Water) | Forms viscoelastic films; stability influenced by pH and presence of other molecules. Diesters can alter interfacial layer properties. | Forms a predominantly elastic film providing a barrier to droplet coalescence in W/O emulsions. | rahn-group.comrsc.org |

| Liquid-Air (e.g., Oil-Air) | Can form structured, crystalline films upon cooling, crucial for foam stability. Some sucrose esters show low viscoelastic moduli at the air-water interface. | Can stabilize non-aqueous foams by forming a structured interfacial film. The two oleoyl (B10858665) chains likely influence the packing and viscoelasticity of this film. | mdpi.comresearchgate.net |

Role of Sucrose Dioleate in the Stabilization of Emulsion and Dispersion Systems

Mechanisms of Emulsion Stabilization: Steric Hindrance and Interfacial Viscoelasticity

The primary mechanisms by which sucrose (B13894) dioleate stabilizes emulsions are steric hindrance and the enhancement of interfacial viscoelasticity. When adsorbed at the oil-water interface, the bulky sucrose head groups orient towards the aqueous phase, while the oleic acid chains anchor in the oil phase. wikipedia.orgnih.gov This arrangement creates a protective layer around the dispersed droplets.

Steric hindrance arises from the physical barrier presented by the adsorbed sucrose dioleate molecules. The large, hydrated sucrose heads project into the continuous phase, preventing droplets from approaching each other closely enough to coalesce. nih.govnih.gov This repulsive force is a crucial factor in maintaining the integrity of the emulsion over time.

Furthermore, the presence of this compound at the interface increases its viscoelasticity . This means the interface behaves as a material that exhibits both viscous and elastic properties. mdpi.com An elastic interface can better withstand mechanical stresses and deformations that occur during processing and storage, thereby preventing droplet rupture and coalescence. The synergistic effect of sucrose esters with other components, like beeswax, has been shown to form a dense interfacial crystal layer, significantly improving the viscoelasticity and resistance to deformation of the emulsion. mdpi.com

Formation and Stability of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions

This compound's versatile hydrophilic-lipophilic balance (HLB) allows it to be used in the formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. wikipedia.orgarxiv.org The higher proportion of lipophilic oleic acid chains in the dioleate form generally results in a lower HLB value compared to monoesters, making it an effective emulsifier for W/O systems. researchgate.net However, it can also be a component in O/W emulsions, often in combination with higher HLB sucrose esters to achieve the desired stability. csic.es

Factors Influencing Emulsion Droplet Size and Polydispersity

The final droplet size and the breadth of the size distribution (polydispersity) in emulsions stabilized by this compound are influenced by several key factors:

Emulsification Method and Energy Input: High-energy methods, such as high-pressure homogenization, subject the coarse emulsion to intense mechanical forces, leading to the formation of smaller droplets. researchgate.net Conversely, low-energy methods rely on the chemical potential of the components to spontaneously form emulsions. sci-hub.se The choice of method significantly impacts the initial droplet size.

Concentration of this compound: The concentration of the emulsifier is critical. There must be a sufficient amount of this compound to rapidly cover the newly created interfacial area during emulsification, thus preventing immediate coalescence. bham.ac.uk

Composition of the Phases: The viscosity ratio between the dispersed and continuous phases plays a role; a significant mismatch can hinder efficient droplet disruption. researchgate.net The polarity of the oil phase also affects the emulsifier's performance. researchgate.net

Presence of Co-surfactants or Stabilizers: The addition of other surface-active molecules or stabilizers can influence droplet size. For instance, combining different sucrose esters or adding polymers can modify the interfacial film properties and lead to smaller, more stable droplets. acs.org

Long-Term Emulsion Stability Assessment: Coalescence and Creaming Inhibition

The long-term stability of an emulsion is its ability to resist changes in its physicochemical properties over time. The primary mechanisms of instability are coalescence (the merging of droplets) and creaming or sedimentation (the migration of droplets due to density differences). nih.gov

This compound contributes to long-term stability by forming a robust interfacial film that inhibits coalescence. bham.ac.uk The effectiveness of this inhibition can be assessed by monitoring the droplet size distribution over time. An increase in the average droplet size is a direct indicator of coalescence. bham.ac.uk

Microemulsion and Nanoemulsion System Design and Characterization

This compound is also utilized in the formulation of advanced colloidal systems like microemulsions and nanoemulsions. These systems are characterized by very small droplet sizes, typically in the nanometer range, which gives them unique properties such as optical transparency and enhanced bioavailability for encapsulated substances. researchgate.net

Phase Behavior Studies in Ternary and Quaternary Systems

The design of microemulsions and nanoemulsions often begins with the study of phase diagrams. These diagrams map the different phases that form at various compositions of the components, typically oil, water, and surfactant (a ternary system), sometimes with the addition of a co-surfactant or co-solvent (a quaternary system). tandfonline.com

Research on sucrose esters, including sucrose oleate (B1233923), has involved constructing pseudoternary phase diagrams to identify the regions where single-phase microemulsions form. tandfonline.comalquds.edu These studies show that the extent of the microemulsion region is influenced by factors such as the surfactant's chemical structure (including the fatty acid chain length and degree of esterification), the ratio of surfactant to co-surfactant, and temperature. tandfonline.comcapes.gov.br For example, in a system of (water + propylene (B89431) glycol)/sucrose esters/(benzaldehyde + ethanol), a one-phase microemulsion region was observed, with its size depending on the specific sucrose ester used. tandfonline.com

High-Energy and Low-Energy Emulsification Techniques

Both high-energy and low-energy methods are employed to produce nanoemulsions with this compound.

High-energy techniques involve the use of mechanical devices to break down coarse emulsions into nanosized droplets. researchgate.net These methods include:

High-Pressure Homogenization: The emulsion is forced through a narrow gap at high pressure, causing intense shear and cavitation that disrupts the droplets. acs.org

Microfluidization: This method uses a high-pressure pump to force the emulsion through microchannels, leading to droplet size reduction through shear and impact.

Ultrasonication: High-frequency sound waves create cavitation bubbles that implode, generating localized high shear forces that break apart droplets.

Low-energy techniques rely on the physicochemical properties of the system to generate nanoemulsions with minimal mechanical input. researchgate.net These are often preferred for their cost-effectiveness and suitability for sensitive ingredients. researchgate.net Methods include:

Phase Inversion Temperature (PIT) Method: This method involves changing the temperature of the emulsion to induce a phase inversion from W/O to O/W (or vice versa). The emulsion passes through a state of very low interfacial tension at the phase inversion point, leading to the formation of very fine droplets. researchgate.net

Phase Inversion Composition (PIC) or Self-Emulsification Method: Nanoemulsions are formed by carefully changing the composition of the system, for example, by titrating water into an oil/surfactant mixture. scispace.com This can lead to the spontaneous formation of finely dispersed droplets. sci-hub.se Studies have shown that the addition of sucrose can facilitate the formation of nanoemulsions via low-energy methods by expanding the sponge phase (L3), which is a precursor to nano-droplet formation. nih.govnih.gov

The choice between high-energy and low-energy methods depends on the specific application, the desired droplet size, and the sensitivity of the components to heat and shear. researchgate.net

This compound, a diester of sucrose and oleic acid, belongs to the family of sucrose esters (SEs), which are nonionic surfactants recognized for their biodegradability and wide-ranging applications in the food, cosmetics, and pharmaceutical industries. cosmeticsdesign-europe.commdpi.comsci-hub.se As a more lipophilic surfactant with a low hydrophilic-lipophilic balance (HLB) value, this compound is particularly effective in stabilizing water-in-oil emulsions. sci-hub.se Its role extends to the stabilization of non-aqueous systems, most notably in the formation and stabilization of oil-based foams, known as oleofoams. mdpi.comresearchgate.net

Foaming Properties and Oleofoam Stabilization by this compound

The ability of sucrose esters to stabilize oleofoams is a subject of growing interest, driven by the demand for water-free formulations in various industries. cosmeticsdesign-europe.commdpi.com Oleofoams consist of gas bubbles dispersed within a continuous oil phase, and their stability is crucial for product texture and shelf-life. mdpi.comfrontiersin.org this compound, as a low HLB sucrose ester, plays a significant role in this process.

The effectiveness of sucrose esters in stabilizing oleofoams is evaluated based on key parameters like foamability (measured as overrun or the volume of incorporated air) and foam stability (resistance to drainage, coalescence, and disproportionation). mdpi.comresearchgate.net

The foaming process for oleofoams stabilized by sucrose esters often involves a "hot whipping" method. mdpi.com In this technique, the oil and sucrose ester are heated to a temperature above the melting point of the surfactant to ensure it is fully dissolved and molecularly active. mdpi.comresearchgate.net Aeration is then performed at this elevated temperature. Research indicates that attempting to foam a two-phase system where surfactant crystals are already present leads to decreased foamability and stability. researchgate.net Substantial foaming is achieved when the surfactant is in a one-phase molecular solution within the oil. researchgate.netacs.org

The type of oil also influences foaming properties. One study found that when using a sucrose ester with an HLB of 5, different vegetable oils yielded varying, though significant, overrun values, indicating the importance of the triglyceride composition. mdpi.com Longer fatty acid chains in the oil triglycerides have been shown to facilitate greater air incorporation. cosmeticsdesign-europe.commdpi.com

| Vegetable Oil | Overrun Value (%) |

|---|---|

| Rapeseed Oil | 62 |

| Sunflower Oil | 62 |

| Olive Oil | 63 |

| Peanut Oil | 68 |

The stability of these foams is significantly enhanced by the subsequent cooling process, which induces crystallization. researchgate.netacs.org While foams created at high temperatures may eventually collapse if held at that temperature, rapid cooling can create structures that remain stable for months, showing no signs of drainage, coalescence, or coarsening. researchgate.netnih.gov This long-term stability is attributed to the formation of a crystal network at the interface and in the bulk oil. frontiersin.org

The primary mechanism for the long-term stabilization of oleofoams by sucrose esters like this compound is the in-situ crystallization of the surfactant at the air-oil interface and within the continuous oil phase. researchgate.netnih.gov This process transforms a transient liquid foam into a highly stable, solid-like structure.

The process begins with the hot whipping of the oil-surfactant mixture. At elevated temperatures (e.g., 80°C or higher), the sucrose ester is molecularly dissolved. mdpi.comresearchgate.net In this state, the surfactant molecules are surface-active and can stabilize freshly incorporated air bubbles. researchgate.net It has been demonstrated that hydrogen bonds form between the hydroxyl groups of the sucrose ester and the carbonyl groups of the oil's triglyceride molecules. researchgate.netacs.org These molecular complexes readily adsorb at the air-oil surface, facilitating efficient foam formation. acs.org

Following aeration, the foam is rapidly cooled. researchgate.netnih.gov This cooling step is crucial as it induces the crystallization of the sucrose ester. The surfactant molecules that have adsorbed to the air-oil interface crystallize to form a rigid, protective layer around the bubbles. researchgate.netwhiterose.ac.uk This crystalline shell provides a mechanical barrier that prevents the bubbles from coalescing.

Simultaneously, the excess sucrose ester that is dispersed in the continuous oil phase also crystallizes. researchgate.net This bulk crystallization forms a network throughout the oil, effectively gelling the continuous phase and immobilizing the air bubbles. frontiersin.org This oleogel structure prevents the drainage of oil from the foam and arrests the movement of bubbles, thus inhibiting disproportionation (Oswald ripening), where larger bubbles grow at the expense of smaller ones. frontiersin.org

The combination of interfacial crystal shells and a bulk crystal network results in oleofoams with exceptional stability. frontiersin.org The bubbles in these stabilized foams are often non-spherical, a characteristic feature indicating that they are arrested in a solid-like matrix. frontiersin.org This mechanism, where dissolved surfactants are crystallized in-situ after foam formation, allows for the creation of high-volume, low-density, and extremely stable oleofoams. researchgate.netacs.org

Rheological Investigations of Sucrose Dioleate Containing Formulations

Viscoelastic Properties of Structured Fluids and Colloidal Dispersions

Viscoelasticity is a key property of structured fluids, describing materials that exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when undergoing deformation. These properties are quantified using oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G''). The storage modulus (G') represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus (G'') signifies the viscous component, or the energy dissipated as heat.

In colloidal dispersions and structured fluids containing sucrose (B13894) esters, such as oil-in-water emulsions, the viscoelastic behavior is a strong indicator of the internal network's strength and stability. Studies on various sucrose ester-stabilized systems consistently show that the elastic modulus (G') is predominant over the viscous modulus (G''), indicating a pronounced elastic character and a solid-like gel structure. mdpi.comresearchgate.net This behavior suggests the formation of a robust three-dimensional network of droplets or surfactant aggregates.

The concentration of the sucrose ester is a critical factor. Research on oil-in-water emulsions stabilized by sucrose palmitate demonstrated that an increase in the surfactant concentration leads to higher values for both G' and G'', enhancing the elastic network. aip.org This suggests that more surfactant molecules are available to reinforce the interfaces and interactions within the continuous phase. Given that the rheological properties of sucrose ester blends are largely governed by the diester fraction, sucrose dioleate is expected to be a primary contributor to the formation and strengthening of these viscoelastic networks. arxiv.org

| Sucrose Ester Conc. (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Dominant Behavior |

|---|---|---|---|

| 1 | 150 | 30 | Elastic |

| 3 | 500 | 80 | Elastic |

| 5 | 1200 | 150 | Elastic |

Shear-Thinning and Thixotropic Behavior Analysis

Many structured fluids containing sucrose esters exhibit non-Newtonian flow behavior, specifically shear-thinning and thixotropy. Shear-thinning, or pseudoplasticity, is characterized by a decrease in viscosity as the applied shear rate increases. researchgate.net This occurs because the applied force aligns the components of the fluid's microstructure (like polymer chains or surfactant micelles) in the direction of flow, reducing their resistance.

Thixotropy is a time-dependent form of shear-thinning. wikipedia.org A thixotropic fluid's viscosity decreases under constant shear, but it requires a finite amount of time to recover its initial viscosity once the shear is removed. anton-paar.com This behavior is crucial in applications where a product needs to flow easily when stressed (e.g., shaking or spreading) but then set or hold its shape at rest. This phenomenon is often visualized as a hysteresis loop in a rheogram, where the downward curve of shear stress versus shear rate is below the upward curve.

The presence of sucrose diesters, such as this compound, is a determining factor in the complex rheological behavior of sucrose ester solutions. arxiv.org The interactions between the diester molecules can lead to the formation of structures like lamellar phases or worm-like micelles, which create a high initial viscosity. scispace.com When shear is applied, these structures are progressively broken down, causing the viscosity to drop. The subsequent recovery of the structure at rest is the hallmark of thixotropy. The kinetics of this structural breakdown and recovery can be tailored by adjusting the formulation's composition and the ratio of mono- to di-esters.

| Shear Rate (s⁻¹) | Shear Stress - Upward Ramp (Pa) | Shear Stress - Downward Ramp (Pa) |

|---|---|---|

| 10 | 15 | 10 |

| 50 | 40 | 28 |

| 100 | 65 | 45 |

Influence of this compound on Network Formation and Entanglement in Polymer-Surfactant Systems

In systems containing both polymers and surfactants, complex interactions can lead to the formation of sophisticated networks that significantly alter the formulation's rheology. The interaction typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC). mdpi.comnih.gov Below the CAC, surfactant molecules may bind individually to the polymer chains, while above it, they form micelle-like aggregates along the polymer backbone.

This compound, by its molecular nature, is uniquely suited to influence these networks. As a diester, it is more hydrophobic than a corresponding monoester and possesses two distinct lipophilic tails. arxiv.org This dual-tail structure allows it to act as a potential cross-linking agent between polymer chains and surfactant aggregates. One oleate (B1233923) tail can hydrophobically associate with one polymer chain or micelle, while the second tail associates with another. This bridging action creates junction zones, effectively forming a three-dimensional network that increases entanglement and enhances the viscoelasticity of the solution. researchgate.net

The formation of these polymer-surfactant-diester networks can lead to a substantial increase in viscosity and gel formation. The strength and properties of this network depend on factors such as the polymer and surfactant concentrations, the ratio of mono- to di-esters, and temperature. The gelling of sucrose esters is known to be dependent on both concentration and temperature, which is attributed to the temperature-sensitive hydrogen bonds between sucrose ester molecules and water that favor the growth of micelles and other ordered structures. scispace.com The incorporation of this compound can therefore be a powerful tool for controlling the structure and stability of polymer-surfactant systems.

| Component | Primary Role | Interaction with this compound |

|---|---|---|

| Polymer | Viscosity enhancement, network backbone | Hydrophobic association with oleate tails, leading to cross-linking |

| Primary Surfactant (e.g., monoester) | Forms micelles, solubilization | This compound incorporates into or bridges between micelles |

| This compound | Network cross-linking agent | Acts as a bridge between polymer chains and/or surfactant micelles |

Interactions of Sucrose Dioleate with Biomacromolecules and Other System Components

Synergistic and Antagonistic Effects with Co-surfactants, Lipids, and Polymers

The functionality of sucrose (B13894) dioleate can be significantly modulated by the presence of other surface-active or structural molecules. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic.

Interactions with lipids are also critical. In oil-based systems, sucrose esters can act synergistically with other lipids, such as beeswax, to modify the crystal network. For example, a combination of sucrose ester and beeswax in rapeseed oil was found to produce fine, spherical crystals, creating a stable oil dispersion system that could be used to form robust water-in-oil (W/O) emulsions. researchgate.net However, the nature of the interaction can be complex. Fats and emulsifiers like sucrose esters can co-crystallize due to their chemical similarities, which can alter physical properties like crystal size and solid fat content. researchgate.net Conversely, structural dissimilarities between the triacylglycerols of the fat and the emulsifier can lead to an antagonistic effect, delaying nucleation and inhibiting crystal growth. researchgate.net

The interaction with polymers , particularly polysaccharides, can also lead to synergistic outcomes. Intermolecular complexes can form between sucrose esters and polysaccharides like guar (B607891) gum or xanthan gum, likely through hydrophobic interactions or hydrogen bonding. arxiv.org These complexes can increase the interfacial tension of a mixed system compared to one with only the sucrose ester, which can be leveraged to enhance emulsion stability. arxiv.orgmdpi.com Polysaccharides are often used as stabilizers in emulsions and can interact with the protein and surfactant layers at the oil-water interface to improve long-term stability and texture. mdpi.comrsc.org

Table 1: Effects of Co-solutes on Sucrose Dioleate Systems

| Co-solute Type | Interacting Molecule(s) | Observed Effect | Potential Mechanism | Citation(s) |

|---|---|---|---|---|

| Co-surfactant | Fatty alcohols, Fatty acids | Synergistic: Formation of wormlike micelles, increased viscosity | Intercalation of co-surfactant modifies molecular packing parameter | arxiv.org |

| Lipid | Beeswax | Synergistic: Formation of fine, spherical crystals in oil | Co-crystallization and modification of the crystal network | researchgate.net |

| Lipid | Triacylglycerols | Antagonistic: Delayed nucleation and crystal growth | Structural dissimilarity inhibits incorporation into the crystal lattice | researchgate.net |

| Polymer | Guar gum, Xanthan gum | Synergistic: Formation of intermolecular complexes, increased interfacial tension | Hydrophobic interactions and/or hydrogen bonding | arxiv.org |

| Sugar | Sucrose | Synergistic: Enhanced stability of lipoplexes during freeze-drying | Protection against surface-induced damage at interfaces | nih.gov |

Interfacial Interactions with Model Biomacromolecules (e.g., Proteins, Polysaccharides)

This compound plays a crucial role in modifying interfaces, particularly in systems containing biomacromolecules like proteins and polysaccharides. These interactions are fundamental to the stability and structure of many food and pharmaceutical emulsions.

Proteins: The interaction between proteins and sucrose esters at interfaces is a widely reported phenomenon that influences the characteristics of the interfacial film. researchgate.net Emulsifiers like sucrose esters can compete with or displace proteins at the oil-water interface, or coexist with them, altering the properties of the resulting emulsion. nih.gov The presence of sugar-based excipients, including sucrose itself, has been shown to reduce the amount of protein that adsorbs onto solid surfaces. nih.gov This effect is attributed to the stabilization of the protein's native state in the solution by the sugar, which reduces the thermodynamic driving force for adsorption and unfolding at the interface. nih.gov In emulsions, the addition of sucrose esters can affect the interfacial protein concentration, which in turn influences properties like fat coalescence and the firmness of whipped creams. researchgate.net

Polysaccharides: Sucrose esters can form intermolecular complexes with polysaccharides. arxiv.org These interactions are often driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions. arxiv.orgacs.org In oil-in-water emulsions, polysaccharides can be used to form multilayered structures around oil droplets. acs.org A primary layer of adsorbed protein can be coated with a secondary layer of an oppositely charged polysaccharide through electrostatic deposition, creating a thicker, more robust interfacial film that enhances stability. acs.org The presence of sucrose esters can mediate these interactions. For example, studies have shown that adding polysaccharides like xanthan gum to a sucrose ester-stabilized emulsion leads to the formation of complexes that affect interfacial tension and emulsion stability. arxiv.org The neutral sugar side chains of some polysaccharides can contribute to building a thick, viscoelastic interfacial film through entanglements and strong intermolecular interactions, which is crucial for long-term emulsion stability. nih.gov

The competition and cooperation between this compound, proteins, and polysaccharides at an interface determine the final structure and stability of the system. For instance, in a model system containing a fatty acid (sodium oleate), a protein (bovine serum albumin), and a polysaccharide (dextran) competing for adsorption onto nanoparticles, the fatty acid could completely prevent protein adsorption, while the neutral polysaccharide's adsorption was unaffected by the others. nih.gov This highlights the complexity and specificity of interfacial interactions in mixed systems.

Table 2: Interfacial Interactions of this compound with Biomacromolecules

| Biomacromolecule | Key Interaction | Outcome | Underlying Mechanism | Citation(s) |

|---|---|---|---|---|

| Proteins | Competition for interface | Modification of interfacial film properties; reduced protein adsorption | Displacement or co-existence at the interface; stabilization of protein native state in solution | researchgate.net, nih.gov, nih.gov |

| Polysaccharides | Complex formation | Increased interfacial tension; formation of stable multilayer emulsions | Hydrophobic interactions, hydrogen bonding, electrostatic deposition | arxiv.org, acs.org |

Influence on Crystallization Processes in Multicomponent Lipid Systems

Sucrose esters, including this compound, can significantly influence the nucleation and growth of crystals in multicomponent lipid systems, such as blends of milk fat or palm oil with vegetable oils. conicet.gov.arresearchgate.netunlp.edu.ar This modification of crystallization behavior is a key function of sucrose esters in products like shortenings, margarines, and confections. rsc.org

The primary effects observed are a delay in the onset of crystallization and a modification of the crystal morphology. Studies have consistently shown that the addition of sucrose esters, even at low concentrations (e.g., 0.1-0.5 wt%), leads to longer induction times for nucleation, particularly at low degrees of supercooling. researchgate.netunlp.edu.ar This indicates an inhibition of the initial crystal formation. One proposed mechanism for this effect is cocrystallization . conicet.gov.ar Because of the structural similarities between the fatty acid chains of the sucrose ester and the triacylglycerols of the fat, the emulsifier molecules can be incorporated into the growing crystal lattice. However, the bulky sucrose head group disrupts the ordered packing of the triacylglycerols, thereby hindering further crystal growth and delaying nucleation. researchgate.net

Beyond delaying nucleation, sucrose esters also affect the subsequent crystal growth and the final crystal network. Research using polarized light microscopy has revealed that the addition of certain sucrose esters results in a larger number of smaller, more transparent crystals. researchgate.netunlp.edu.ar This leads to a more homogeneous and compact crystal network. researchgate.net The effect is dependent on the specific sucrose ester used; for example, sucrose esters with palmitic (P) and stearic (S) acid chains (like P-170 and S-170) have been shown to markedly diminish crystal size and narrow the size distribution in milk fat-sunflower oil blends. conicet.gov.ar

Furthermore, sucrose esters can influence the polymorphic transformations of fats. Polymorphism is the ability of a substance to exist in multiple crystalline forms (e.g., α, β', β), which have different melting points and stabilities. The addition of sucrose esters has been reported to delay the polymorphic transition from the less stable β' form to the most stable β form in some systems. unlp.edu.ar This stabilization of the β' form is desirable in many food products as it contributes to a smooth texture and plasticity.

Table 3: Influence of Sucrose Esters on Lipid Crystallization

| Crystallization Parameter | Observed Effect of Sucrose Ester Addition | Investigated Lipid System | Probable Mechanism | Citation(s) |

|---|---|---|---|---|

| Nucleation | Delayed onset (longer induction time) | High-melting milk fat fraction/sunflower oil blends; Palm oil | Cocrystallization: disruption of triacylglycerol packing by bulky sucrose head | conicet.gov.ar, researchgate.net, rsc.org |

| Crystal Growth | Inhibition of growth rate | High-melting milk fat fraction/sunflower oil blends | Disruption of crystal lattice | researchgate.net |

| Crystal Morphology | Formation of smaller, more numerous crystals; narrower size distribution | High-melting milk fat fraction/sunflower oil blends; Palm oil | Alteration of crystal growth patterns; template effects | conicet.gov.ar, researchgate.net |

| Polymorphism | Delayed transformation from β' to β form | Hydrogenated sunflower oil | Stabilization of the metastable β' crystal form | unlp.edu.ar |

Solubilization and Dispersion Enhancement for Hydrophobic Compounds in Model Systems

This compound, as an amphiphilic surfactant, is effective in increasing the solubility and enhancing the dispersion of hydrophobic (lipophilic) compounds in aqueous environments. This capability is essential for the formulation of many pharmaceutical, food, and cosmetic products. mdpi.comwikipedia.orgfrontiersin.org